Cas no 1247519-58-9 (Ethyl 2-amino-3-(dimethylamino)propanoate)

Ethyl 2-amino-3-(dimethylamino)propanoate is a versatile organic compound featuring both amino and ester functional groups, making it valuable in synthetic chemistry applications. Its structure, incorporating a dimethylamino moiety, enhances reactivity in nucleophilic and catalytic processes. The ethyl ester group improves solubility in organic solvents, facilitating its use in peptide coupling and heterocycle synthesis. This compound serves as a key intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. Its stability under mild conditions and compatibility with a range of reagents underscore its utility in multistep synthetic routes. Proper handling under inert atmospheres is recommended due to potential sensitivity to moisture.
Ethyl 2-amino-3-(dimethylamino)propanoate structure
1247519-58-9 structure
Product Name:Ethyl 2-amino-3-(dimethylamino)propanoate
CAS No:1247519-58-9
MF:C7H16N2O2
MW:160.214141845703
CID:5187300
PubChem ID:22723250
Update Time:2025-06-09

Ethyl 2-amino-3-(dimethylamino)propanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-amino-3-(dimethylamino)propanoate
    • ethyl2-amino-3-(dimethylamino)propanoate
    • Alanine, 3-(dimethylamino)-, ethyl ester
    • Ethyl 2-amino-3-(dimethylamino)propanoate
    • Inchi: 1S/C7H16N2O2/c1-4-11-7(10)6(8)5-9(2)3/h6H,4-5,8H2,1-3H3
    • InChI Key: XXEJVXUQLDSSQQ-UHFFFAOYSA-N
    • SMILES: O(CC)C(C(CN(C)C)N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 126
  • XLogP3: -0.4
  • Topological Polar Surface Area: 55.6

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Additional information on Ethyl 2-amino-3-(dimethylamino)propanoate

Ethyl 2-amino-3-(dimethylamino)propanoate (CAS No. 1247519-58-9): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Ethyl 2-amino-3-(dimethylamino)propanoate, identified by its CAS number 1247519-58-9, is a compound of significant interest in the realm of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional attributes, has garnered attention for its potential applications in various biochemical pathways and drug development processes. The molecular structure of Ethyl 2-amino-3-(dimethylamino)propanoate incorporates both amino and dimethylamino functional groups, which contribute to its versatility and reactivity in synthetic chemistry.

The relevance of this compound is further underscored by its role in the synthesis of novel pharmaceutical intermediates. In recent years, there has been a growing emphasis on the development of innovative therapeutic agents that leverage advanced chemical scaffolds. Ethyl 2-amino-3-(dimethylamino)propanoate stands out as a promising building block due to its ability to form stable complexes with other bioactive molecules. This property makes it particularly valuable in the design of drugs targeting complex diseases such as cancer, neurodegenerative disorders, and infectious diseases.

Recent advancements in computational chemistry have enabled researchers to explore the interactions of Ethyl 2-amino-3-(dimethylamino)propanoate with biological targets at an unprecedented level of detail. Molecular docking studies have revealed that this compound exhibits favorable binding affinities with certain enzymes and receptors, suggesting its potential as a lead compound in drug discovery campaigns. The dimethylamino group, in particular, has been identified as a key moiety that enhances binding interactions, making it a critical feature for medicinal chemists to consider during lead optimization.

In the context of drug development, the synthesis of derivatives of Ethyl 2-amino-3-(dimethylamino)propanoate has become a focal point for research teams worldwide. By modifying the ethyl ester group or introducing additional functional groups, scientists aim to enhance pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. These modifications are essential for translating promising candidates into viable therapeutics that can be effectively administered to patients.

The pharmaceutical industry has also shown interest in exploring the use of Ethyl 2-amino-3-(dimethylamino)propanoate as a chiral auxiliary in asymmetric synthesis. Chirality plays a crucial role in the efficacy and safety of many drugs, and compounds that can induce or manipulate chirality are highly sought after. The unique steric environment provided by the dimethylamino group makes this compound an attractive candidate for facilitating enantioselective reactions, thereby enabling the production of enantiomerically pure drugs with improved therapeutic profiles.

Beyond its applications in drug development, Ethyl 2-amino-3-(dimethylamino)propanoate has found utility in materials science and industrial chemistry. Its reactivity with various organic substrates makes it a valuable intermediate in the synthesis of polymers, coatings, and specialty chemicals. The ability to incorporate this compound into complex molecular architectures has led to the development of novel materials with enhanced properties such as durability, flexibility, and biodegradability.

The environmental impact of chemical processes has also prompted researchers to investigate greener synthetic routes for producing Ethyl 2-amino-3-(dimethylamino)propanoate. Catalytic methods that minimize waste generation and energy consumption are being actively explored. These efforts align with global initiatives to promote sustainable chemistry practices, ensuring that the production of this compound is both efficient and environmentally responsible.

In conclusion, Ethyl 2-amino-3-(dimethylamino)propanoate (CAS No. 1247519-58-9) represents a multifaceted compound with broad applications across chemical research and pharmaceutical development. Its unique structural features make it a valuable tool for synthesizing novel therapeutic agents, chiral auxiliaries, and advanced materials. As research continues to uncover new possibilities for this compound, its significance in modern science is poised to grow even further.

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